H2N-Peg14-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

H2N-Peg14-OH, also known as Amino-PEG14-alcohol, is a polyethylene glycol (PEG)-based compound. It is a PROTAC (proteolysis-targeting chimera) linker, which means it is used to connect two different ligands in the synthesis of PROTACs. PROTACs are designed to target and degrade specific proteins within cells by exploiting the ubiquitin-proteasome system .

准备方法

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of catalysts such as potassium hydroxide and solvents like dichloromethane .

Industrial Production Methods: Industrial production of H2N-Peg14-OH follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as distillation and chromatography .

Types of Reactions:

Nucleophilic Substitution: The amino group in this compound can participate in nucleophilic substitution reactions with electrophiles.

Nucleophilic Addition: The hydroxyl group can engage in nucleophilic addition reactions.

Amidation: The amino group can react with carboxylic acids to form amides

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alkyl halides under basic conditions.

Nucleophilic Addition: Reagents like aldehydes or ketones in the presence of acids or bases.

Amidation: Carboxylic acids or their derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC)

Major Products:

Nucleophilic Substitution: Alkylated derivatives.

Nucleophilic Addition: Hydroxylated products.

Amidation: Amide derivatives

科学研究应用

H2N-Peg14-OH is widely used in scientific research due to its versatility and biocompatibility. Some of its applications include:

Chemistry: Used as a crosslinking agent and catalyst in various chemical reactions.

Biology: Employed in the conjugation of biomolecules for the study of protein-protein interactions.

Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

Industry: Applied in the production of hydrogels and other polymeric materials

作用机制

H2N-Peg14-OH functions as a linker in PROTACs, which are designed to degrade specific proteins. The compound connects a ligand that binds to an E3 ubiquitin ligase with another ligand that targets the protein of interest. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

相似化合物的比较

H2N-Peg14-OH is unique due to its specific PEG chain length and functional groups. Similar compounds include:

H2N-Peg12-OH: Shorter PEG chain, used in similar applications but with different solubility and reactivity.

H2N-Peg16-OH: Longer PEG chain, offering different physical properties and applications.

H2N-Peg14-SH: Contains a thiol group instead of a hydroxyl group, used for different types of conjugation reactions

This compound stands out due to its optimal chain length and functional groups, making it highly versatile for various applications in research and industry.

生物活性

H2N-Peg14-OH, commonly referred to as PEGylated compounds, is a poly(ethylene glycol) derivative that has garnered attention in the field of biomedicine due to its unique properties and applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is a PEG derivative characterized by a primary amine group (NH2) and a hydroxyl group (OH). The PEG moiety enhances the solubility and stability of biologically active molecules, making it a valuable component in drug delivery systems. The incorporation of PEG can also reduce immunogenicity and prolong circulation time in the bloodstream.

The biological activity of this compound primarily revolves around its role in drug delivery and its interaction with biological systems. Key mechanisms include:

- Improved Solubility : The hydrophilic nature of PEG enhances the solubility of hydrophobic drugs, facilitating their administration and absorption.

- Prolonged Circulation Time : PEGylation reduces renal clearance and increases the half-life of therapeutic agents, allowing for sustained drug action.

- Reduced Immunogenicity : By masking active sites on proteins or peptides, PEGylation minimizes immune responses, enhancing the safety profile of therapeutics.

Therapeutic Applications

This compound has been explored in various therapeutic contexts, including:

- Cancer Therapy : PEGylated drug delivery systems have shown promise in targeting tumor cells while minimizing off-target effects. For instance, studies indicate that PEGylated doxorubicin formulations exhibit enhanced cytotoxicity against cancer cell lines compared to non-PEGylated counterparts .

- Biologics : The use of this compound in biologics has been associated with improved pharmacokinetics and pharmacodynamics. For example, PEGylated insulin analogs have been developed to provide more stable blood glucose control with reduced hypoglycemia risk .

Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

- Drug Delivery Systems : A study demonstrated that pH-responsive PEG-based drug delivery systems could achieve targeted release profiles for chemotherapeutics. The release rates increased significantly under acidic conditions typical of tumor microenvironments .

- Cytotoxicity Studies : In vitro cytotoxicity assays revealed that PEGylated formulations exhibited lower IC50 values against lung cancer cell lines (A-549), indicating higher potency compared to free drugs .

- Immune Modulation : Research on NK cell activation using PEGylated compounds showed enhanced immune responses against tumor cells when combined with specific tumor antigens. This suggests potential for developing immunotherapeutic strategies using this compound conjugates .

Case Study 1: Doxorubicin Conjugates

In a comparative study involving various doxorubicin conjugates, it was found that the mPEG-HYD1-DOX formulation demonstrated an IC50 value of 20 µg/mL against A-549 cells, significantly outperforming non-PEGylated controls .

Case Study 2: Insulin Analog Development

A clinical study on PEGylated insulin analogs reported improved patient outcomes with reduced episodes of hypoglycemia compared to traditional insulin therapies. The pharmacokinetic profiles indicated a more stable release pattern due to the presence of the PEG moiety .

Data Tables

| Compound | IC50 (µg/mL) | Release at pH 5.0 (%) | Release at pH 7.4 (%) |

|---|---|---|---|

| mPEG-HYD1-DOX | 20 | 30 | 15 |

| mPEG-HYD2-DOX | 40 | 13 | 10 |

| mPEG-AT1-DOX | 5 | 30 | 15 |

属性

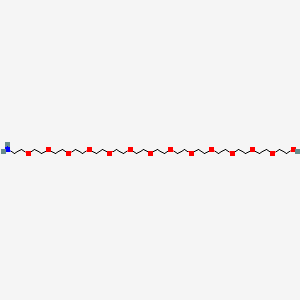

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H59NO14/c29-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-27-43-28-26-42-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-30/h30H,1-29H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYXUUXKLNRRGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H59NO14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。